molecular formula C19H25N2NaO9S B014129 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester CAS No. 211236-68-9

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

Cat. No. B014129
CAS RN: 211236-68-9
M. Wt: 480.5 g/mol
InChI Key: MKNJJMHQBYVHRS-UHFFFAOYSA-M
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Description

“11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester” is a compound with the molecular formula C19H25N2NaO9S . It’s an amino reactive heterobifunctional crosslinking reagent, and a water soluble sulfhydryl . It’s used for research purposes .


Molecular Structure Analysis

The molecular weight of “11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester” is 480.5 g/mol . The IUPAC name for this compound is sodium;1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate . The InChIKey, a unique identifier for the compound, is MKNJJMHQBYVHRS-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

The molecular weight of “11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester” is 480.5 g/mol . The compound has a molecular formula of C19H25N2NaO9S .

Scientific Research Applications

Biochemistry

In biochemistry, Sulfo-kmus is used as an amino reactive heterobifunctional crosslinking reagent . It is water-soluble and has a spacer arm of 15.7 Angstroms . This makes it useful in the study of protein structure and function, as well as in the development of biochemical assays.

Pharmacology

In pharmacology, Sulfo-kmus is used in the development of new drugs. Its maleimide functionality allows for the efficient conjugation of biomolecules . This enables the creation of targeted drug delivery systems, antibody-drug conjugates, and other innovative pharmaceutical formulations .

Molecular Biology

In molecular biology, Sulfo-kmus is used as a crosslinker . It can be used to conjugate a variety of biomolecules such as enzymes and DNA to the polymer chain . This is useful in the study of gene expression and protein synthesis.

Proteomics

In proteomics, Sulfo-kmus is used as a biochemical for research . It is an amino reactive heterobifunctional crosslinking reagent, and a water soluble sulfhydryl . This makes it useful in the study of protein structure and function.

Chemical Synthesis

In chemical synthesis, 11-Maleimidoundecanoic acid is an intermediate for ester and amide linked maleimide monomers . It can be used to generate liquid crystal copolymers .

Biomedical Research

In biomedical research, 11-Maleimidoundecanoic acid sulfo-N-succinimidyl ester is a crucial tool for the development of novel therapeutic agents . Its maleimide functionality allows for the efficient conjugation of biomolecules .

Safety and Hazards

According to the information available, “11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester” is not classified as a hazardous compound .

properties

IUPAC Name

sodium;1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O9S.Na/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29;/h10-11,14H,1-9,12-13H2,(H,27,28,29);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJJMHQBYVHRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407974
Record name 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester

CAS RN

211236-68-9
Record name 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-KMUS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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